molecular formula C10H15NS B1174186 Styryltrimethylsilane CAS No. 18001-47-3

Styryltrimethylsilane

Cat. No. B1174186
CAS RN: 18001-47-3
InChI Key:
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Description

Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .


Molecular Structure Analysis

Styryltrimethylsilane contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

  • Functionalization of Surfaces : Styrylsilanes, including styryltrimethylsilane, have been used as coupling reagents for introducing organic functional groups on silica and glass surfaces. This is achieved through catalytic hydrosilylation and immobilization on silica under mild conditions (Kim, Lee, & Jun, 2018).

  • Organic-Inorganic Hybrid Materials : In the study of organic-inorganic hybrid materials, 4-styryltrimethoxysilane was cogelated using NH4F as a catalyst. This was followed by functionalization using Heck's reaction, showcasing the versatility of styryltrimethylsilane derivatives in material science (Carbonneau et al., 2003).

  • Preparation of Organolithium Compounds : Styryltrimethylsilane and its derivatives have been used in the preparation of organolithium compounds, specifically β-styryllithium, via transmetalation reactions. This method is noted for its efficiency and lack of undesirable by-products (Seyferth, Vaughan, & Suzuki, 1964).

  • Polymer Electrolyte Hybrid Membranes : Styryltrimethylsilane was grafted into poly(ethylene-co-tetrafluoroethylene) films to create a polymer electrolyte hybrid membrane with high proton conductivity and thermal stability. This application demonstrates its potential in fuel cell technology (Chen, Asano, Maekawa, & Yoshida, 2007).

  • Reactions with Ruthenium Carbonyl : A study involving β-styrylpentamethyldisilane and ruthenium carbonyl revealed the formation of β-styryltrimethylsilane. This research provides insights into the reactions of vinyldisilanes and the potential formation of silapropenyl and silylene ruthenium complexes (Dai, Kano, Kako, & Nakadaira, 1999).

  • Cross-Couplings in Organic Chemistry : Polymethylhydrosiloxane, used in combination with CsF, facilitates cross-coupling of alkynes with vinyl, styryl, and aryl halides. This illustrates the use of styryltrimethylsilane derivatives in complex organic synthesis processes (Gallagher & Maleczka, 2003).

  • Organic–Inorganic Polymer Hybrids : Styryltrimethylsilane is involved in the synthesis of organic–inorganic polymer hybrids, showcasing its role in creating materials with a balance of organic and inorganic components, useful in various industrial applications (Cazacu, Dra̧gan, & Vlad, 2003).

  • Cyanation of Organosilanes : Aryl-, diaryldimethyl-, and styrylsilanes have been cyanated under copper-mediated oxidative conditions. This method highlights the chemical versatility of styryltrimethylsilane and related compounds in producing nitriles (Wang & Chang, 2013).

properties

IUPAC Name

trimethyl-[(E)-2-phenylethenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIONWRDVKJFHRC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styryltrimethylsilane

CAS RN

19372-00-0
Record name Silane, trimethyl(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
53
Citations
LH Sommer, DL Bailey, GM Goldberg… - Journal of the …, 1954 - ACS Publications
… reported and the reactions of /3-styryltrimethylsilane with … Styryltrimethylsilane.—As a further example of vinylsilanes having a substituent at the vinyl grouping, /3-styryltrimethylsilane …
Number of citations: 168 pubs.acs.org
T Endo, F Sasaki, H Hara, J Suzuki… - Applied …, 2007 - Wiley Online Library
… The coupling constant between neighboring vinyl protons in 3n is 14.4Hz (Table4), which is typical for a cis configuration, and quite similar to that of (Z)-styryltrimethylsilane, 15.0 Hz.In …
Number of citations: 11 onlinelibrary.wiley.com
PP Mebe, JW Fitch, M Munyai - Bulletin of the Chemical Society of Ethiopia, 2008 - ajol.info
… Commercial reagents were of AR grade, but β-styryltrimethylsilane was prepared in our laboratory by a Grignard-type reaction from β-bromostyrene and chlorotrimethylsilane. Samples …
Number of citations: 6 www.ajol.info
T Hirao, S Kohno, J Enda, Y Ohshiro, T Agawa - Tetrahedron Letters, 1981 - Elsevier
… Treatment of (E)-B-styryltrimethylsilane with benzaldehyde diethyl acetal in the presence of 0.8 equiv. of MoC15 per mol of the styrylsilane gave only the 2:l adduct, 1,3,5-triphenyl-(E,E)-…
Number of citations: 17 www.sciencedirect.com
H Sakurai, Y Kamiya, Y Nakadaira - Journal of Organometallic Chemistry, 1980 - Elsevier
… Since ar-styryltrimethylsilane @If) did not react with I under the reaction conditions, IIIa cannot have been formed by isomer&&ion of IIIf. Similarly, 1,2cli_cY-styryltetramethyldisilane (IIg) …
Number of citations: 20 www.sciencedirect.com
J Yoshida, K Tamao, H Yamamoto, T Kakui… - …, 1982 - ACS Publications
… the organosilicate and the palladium salt, by a mechanism analogous to that proposed for similarpalladium-promoted coupling of alkenylmercuric chlorides8 and styryltrimethylsilane,9 …
Number of citations: 156 pubs.acs.org
P Pawluc, G Hreczycho, J Szudkowska, M Kubicki… - Organic …, 2009 - ACS Publications
… Treatment of (E)-styryltrimethylsilane with 2 equiv of N-iodosuccinimide (NIS) in acetonitrile … further purification of the (E)-styryltrimethylsilane intermediate. In a typical procedure, the …
Number of citations: 66 pubs.acs.org
J McQuade, F Jäkle - Dalton Transactions, 2023 - pubs.rsc.org
… Borylation of styryltrimethylsilane with BBr 3 and in situ reaction of the crude product with … )trimethylsilane was prepared from styryltrimethylsilane using a microwave-promoted Diels–…
Number of citations: 2 pubs.rsc.org
X Dai, N Kano, M Kako, Y Nakadaira - Chemistry letters, 1999 - journal.csj.jp
Reaction of β-styrylpentamethyldisilane (1a) with Ru 3 (CO) 12 afforded β-styryltrimethylsilane (2a) with elimination of a dimethylsilylene unit, while under similar conditions α-isomer 1b …
Number of citations: 3 www.journal.csj.jp
A Maercker, K Reider, V Girreser - Organosilicon Chemistry Set …, 2005 - Wiley Online Library
… We started our investigation with the reduction of (2)-styryltrimethylsilane, (3-13, R = Ph [21]. When brought to reaction with lithium metal in diethyl ether the usual product of reduction 23 …
Number of citations: 3 onlinelibrary.wiley.com

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